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molecular formula C8H8N2 B3051230 4-Ethylnicotinonitrile CAS No. 3222-55-7

4-Ethylnicotinonitrile

Cat. No. B3051230
M. Wt: 132.16 g/mol
InChI Key: OJVXIEGAUZGHDR-UHFFFAOYSA-N
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Patent
US07067537B2

Procedure details

The compound (25) (0.73 g, 5.61 mmol) was dissolved in ethyl acetate (15 ml) and 10% palladium carbon (20 mg) was added. The mixture was stirred at normal temperature and normal pressure under a hydrogen atmosphere for 2 hrs. for hydrogenation. The reaction mixture was passed through celite and the filtrate was partitioned between ethyl acetate and brine. The aqueous layer was extracted with ethyl acetate, and the extract was combined and dried (MgSO4). The solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography to give a colorless oil (0.62 g, 84%).
Name
compound ( 25 )
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
20 mg
Type
catalyst
Reaction Step Two
Name
Yield
84%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[C:8]([C:9]#[N:10])=[CH:7][N:6]=[CH:5][CH:4]=1)=[CH2:2]>C(OCC)(=O)C.[C].[Pd]>[CH2:1]([C:3]1[C:8]([C:9]#[N:10])=[CH:7][N:6]=[CH:5][CH:4]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
compound ( 25 )
Quantity
0.73 g
Type
reactant
Smiles
C(=C)C1=CC=NC=C1C#N
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
palladium carbon
Quantity
20 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at normal temperature and normal pressure under a hydrogen atmosphere for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the filtrate was partitioned between ethyl acetate and brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C1=CC=NC=C1C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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